2-chloro-4-{2-[(2-fluorophenyl)methylidene]hydrazin-1-yl}quinazoline
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Overview
Description
2-chloro-4-{2-[(2-fluorophenyl)methylidene]hydrazin-1-yl}quinazoline is a chemical compound with the molecular formula C15H10ClFN4 It is known for its unique structure, which combines a fluorobenzene ring with a quinazoline moiety through a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-{2-[(2-fluorophenyl)methylidene]hydrazin-1-yl}quinazoline typically involves the condensation reaction between 2-fluorobenzenecarbaldehyde and 2-chloro-4-quinazolinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-{2-[(2-fluorophenyl)methylidene]hydrazin-1-yl}quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinazoline derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or amine derivatives.
Substitution: The fluorine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted quinazoline compounds.
Scientific Research Applications
2-chloro-4-{2-[(2-fluorophenyl)methylidene]hydrazin-1-yl}quinazoline has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-{2-[(2-fluorophenyl)methylidene]hydrazin-1-yl}quinazoline involves its interaction with specific molecular targets and pathways. The hydrazone linkage can act as a reactive site, allowing the compound to form covalent bonds with biological molecules. This interaction can inhibit or modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-fluorobenzenecarbaldehyde N-(2-chloro-4-pyridinyl)hydrazone
- 2-fluorobenzenecarbaldehyde N-(2-chloro-4-pyrimidinyl)hydrazone
- 2-fluorobenzenecarbaldehyde N-(2-chloro-4-pyrazinyl)hydrazone
Uniqueness
2-chloro-4-{2-[(2-fluorophenyl)methylidene]hydrazin-1-yl}quinazoline is unique due to its quinazoline moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H10ClFN4 |
---|---|
Molecular Weight |
300.72 g/mol |
IUPAC Name |
2-chloro-N-[(2-fluorophenyl)methylideneamino]quinazolin-4-amine |
InChI |
InChI=1S/C15H10ClFN4/c16-15-19-13-8-4-2-6-11(13)14(20-15)21-18-9-10-5-1-3-7-12(10)17/h1-9H,(H,19,20,21) |
InChI Key |
MEDLOMPEMQDACN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC(=NC3=CC=CC=C32)Cl)F |
Origin of Product |
United States |
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